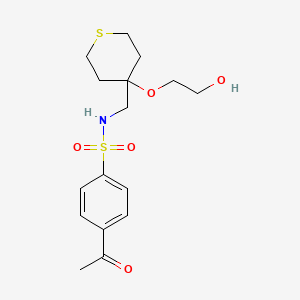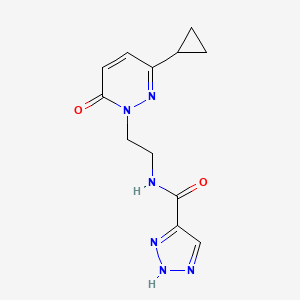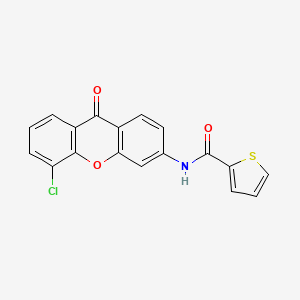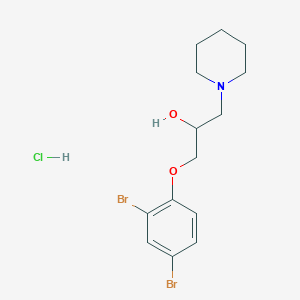![molecular formula C17H14ClNO5 B2936752 dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate CAS No. 1232820-00-6](/img/structure/B2936752.png)
dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate” is a biochemical compound with the molecular formula C17H14ClNO5 . It has a molecular weight of 347.75 .
For Research Use Only This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Crystallization and Polymer Modification
A study by Legras et al. (1986) on dimethyl terephthalate (DMTP) reveals insights into the crystallization of poly(ethylene terephthalate) induced by organic salts. They explored the mechanism of action of nucleating agents in the crystallization process, highlighting the interactions between organic acid salts and DMTP. This research indicates the potential for modifying polymer properties through controlled crystallization processes, contributing to advancements in materials science (Legras et al., 1986).
Synthesis of PABA and Fluorescence Applications
Kim et al. (2014) developed a facile one-pot synthesis of p-aminobenzoic acid from a byproduct in dimethyl terephthalate production. This synthesis pathway offers an attractive alternative for p-aminobenzoic acid production, demonstrating the versatility of dimethyl terephthalate derivatives in chemical synthesis (Kim et al., 2014). Additionally, Shimizu et al. (2019) prepared dimethyl and diaryl 2,5-dialkoxyterephthalates with efficient blue emission in solid states, showcasing potential applications in optical materials and devices (Shimizu et al., 2019).
Biomass-Derived Chemical Production
Dutta and Mascal (2014) presented novel pathways to 2,5-dimethylfuran, a biomass-derived chemical, from 5-(chloromethyl)furfural. This work underscores the role of dimethyl terephthalate derivatives in sustainable chemical synthesis, offering a bio-based alternative for terephthalate polymer production (Dutta & Mascal, 2014).
Development of Thermally Stable Polyamides
Mehdipour‐Ataei et al. (2005) explored the synthesis of novel polyamides from a naphthalene-ring containing diamine, demonstrating the utility of dimethyl terephthalate derivatives in creating materials with enhanced thermal stability. This research contributes to the development of high-performance polyamides for industrial applications (Mehdipour‐Ataei et al., 2005).
Bio-Based Polyester Development
Lavilla et al. (2012) synthesized bio-based aromatic polyesters using dimethyl terephthalate and a novel bicyclic diol derived from D-mannitol. This study highlights the potential of dimethyl terephthalate derivatives in the production of environmentally friendly polymers, offering insights into sustainable polymer science (Lavilla et al., 2012).
Propriétés
IUPAC Name |
dimethyl 2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)10-3-5-13(17(22)24-2)14(8-10)19-9-11-7-12(18)4-6-15(11)20/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKVAILQTQDNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)



![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2936680.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)
![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)